molecular formula C14H23N5O3S B3002230 N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide CAS No. 2034545-50-9

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide

Cat. No.: B3002230
CAS No.: 2034545-50-9
M. Wt: 341.43
InChI Key: QCXHVOXEQBSHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide is a complex heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core partially saturated (4,5,6,7-tetrahydro), which is linked to a piperazine ring via a carbonyl group. The piperazine moiety is substituted with a sulfonamide group at the 4-position and dimethylamine groups at both nitrogen atoms. The compound’s unique combination of a bicyclic heterocycle, sulfonamide, and dimethylated piperazine may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-16(2)23(21,22)18-9-7-17(8-10-18)14(20)12-11-15-19-6-4-3-5-13(12)19/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXHVOXEQBSHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with thePI3K-alpha protein, a critical component in the PI3K/AKT/mTOR pathway, which plays a significant role in cell proliferation and survival.

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to changes in these processes, potentially leading to cell death or reduced cell proliferation.

Biological Activity

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide is a complex organic compound with significant biological activities. Its structure includes a benzenesulfonamide group and a tetrahydropyrazolo[1,5-a]pyridine moiety, which contribute to its potential therapeutic applications. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H23N5O3S
  • Molecular Weight : 341.43 g/mol
  • Purity : Typically 95% .

Synthesis Pathways

The synthesis of this compound generally involves multi-step organic synthesis techniques. Key steps may include the formation of the piperazine ring and subsequent functionalization to incorporate the tetrahydropyrazolo moiety . These synthetic routes are crucial for enhancing the compound's biological properties.

Enzyme Inhibition

This compound has demonstrated notable activity as an enzyme inhibitor. It has been particularly effective against:

  • Carbonic Anhydrases : Exhibiting potent inhibitory effects that suggest potential applications in treating conditions associated with dysregulated carbonic anhydrase activity .
  • Cyclooxygenases (COX) : The compound has shown selective inhibition of COX enzymes, which are crucial in inflammatory processes. In studies, it outperformed traditional inhibitors like celecoxib .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. It can scavenge free radicals effectively, thus potentially mitigating oxidative stress-related damage in biological systems .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed substantial inhibition of growth in several pathogenic bacteria, indicating its potential as an antimicrobial agent .

In Vivo Toxicity Assessment

Acute oral toxicity studies were conducted to assess safety profiles. The compound exhibited an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety margin for further development .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureEnzyme inhibition (COX), Antioxidant
BrequinarN/ADHODH inhibitor
TeriflunomideN/AImmunosuppressive agent

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of the target compound are compared below with analogous molecules from diverse chemical classes, emphasizing core heterocycles, substituents, and key functional groups.

Core Heterocycle Variations

Compound 7k (from ):

  • Core : Pyridine and piperazine.
  • Key Differences : Lacks the fused pyrazolo[1,5-a]pyridine system. Instead, it incorporates a pyridine ring and a trifluoromethylphenyl-substituted piperazine.
  • Implications : The absence of the tetrahydro-pyrazolo-pyridine core may reduce rigidity and alter binding interactions in biological systems compared to the target compound. The trifluoromethyl group enhances lipophilicity and metabolic stability but introduces steric bulk .

Compound 2d (from ):

  • Core : Imidazo[1,2-a]pyridine.
  • Key Differences : Replaces pyrazole with an imidazole ring in the fused bicyclic system. Contains diethyl dicarboxylate esters instead of sulfonamide and carbonyl groups.
  • However, ester groups may confer susceptibility to hydrolysis compared to the sulfonamide’s stability .

Compound 5b (from ):

  • Core : Oxadiazolo[4,5-a]piperazine.
  • Key Differences : Features an oxadiazole ring fused to piperazine, with a nitrophenylsulfonyl substituent.
  • Implications : The oxadiazole ring introduces electronegative character, which could enhance hydrogen-bonding interactions. The nitrophenyl group may improve π-π stacking but reduce metabolic stability .

Substituent and Functional Group Comparisons

Compound :

  • Structure : Contains a pyrazolo[1,5-a]pyrazine core (vs. pyrazolo[1,5-a]pyridine in the target) and a pyrrolo[2,3-b]pyridin-4-yl substituent.
  • Key Differences : The pyrazine ring introduces additional nitrogen atoms, increasing polarity. The pyrrolopyridine substituent may enhance aromatic stacking interactions but complicate synthetic accessibility.
  • Implications : The dimethylated piperazine sulfonamide in the target compound likely improves solubility compared to the bulkier pyrrolopyridine group in this analog .

1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine (from ):

  • Structure : Shares a piperazine sulfonamide backbone but substitutes the tetrahydro-pyrazolo-pyridine with a pyrazole ring and dichlorobenzyl group.
  • Implications : The target compound’s dimethylamine groups on piperazine may offer better solubility and reduced toxicity compared to halogenated analogs .

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (from ):

  • Structure : Features a pyrazolo[3,4-b]pyridine core (isomeric to the target’s pyrazolo[1,5-a]pyridine) and a carboxamide group.
  • Key Differences : The carboxamide group replaces the sulfonamide, altering hydrogen-bonding capacity. The phenyl substituent adds aromaticity but may increase metabolic liabilities.
  • Implications : Sulfonamides generally exhibit stronger acidity and better target-binding specificity than carboxamides, favoring the target compound in certain therapeutic contexts .

Key Research Findings and Implications

  • Heterocycle Impact : The pyrazolo[1,5-a]pyridine core in the target compound balances rigidity and solubility better than imidazo or oxadiazolo analogs, which may favor pharmacokinetic profiles.
  • Substituent Effects : Dimethylation of the piperazine sulfonamide enhances solubility relative to halogenated or bulky aromatic substituents (e.g., dichlorobenzyl or pyrrolopyridine).
  • Functional Group Stability : Sulfonamide groups (as in the target) generally exhibit superior metabolic stability compared to esters or carboxamides in analogs.

These insights underscore the importance of structural fine-tuning in drug design, where minor changes in heterocycles or substituents can significantly alter biological activity and drug-likeness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.